2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)-
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Overview
Description
2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)-, also known as (E)-2-methyl-2-butenedioic acid 1-ethyl ester, is an organic compound with the molecular formula C7H10O4. This compound is a derivative of 2-butenedioic acid, where the hydrogen atom on the carboxyl group is replaced by an ethyl group. It is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- can be achieved through esterification reactions. One common method involves the reaction of 2-butenedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- can be oxidized to form 2-butenedioic acid.
Reduction: Reduction can yield 2-butenediol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Citraconic acid:
Mesaconic acid: Another stereoisomer with similar chemical properties.
Fumaric acid: A related compound with a similar structure but different functional groups.
Uniqueness
2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- is unique due to its specific ester group, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C7H9O4- |
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Molecular Weight |
157.14 g/mol |
IUPAC Name |
(E)-4-ethoxy-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1/b5-4+ |
InChI Key |
HWQBUJSWKVPMFY-SNAWJCMRSA-M |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)[O-])/C |
Canonical SMILES |
CCOC(=O)C(=CC(=O)[O-])C |
Origin of Product |
United States |
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